5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one
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Overview
Description
5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a pyridinyl group, a thiophenyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl-Thiophenyl Intermediate: The initial step involves the coupling of pyridine and thiophene derivatives under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Hydroxymethyl Group: The intermediate is then subjected to hydroxymethylation, typically using formaldehyde and a base such as sodium hydroxide.
Cyclization to Form the Oxazolidinone Ring: The final step involves the cyclization of the hydroxymethylated intermediate with an appropriate amine to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The pyridinyl and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)pyridin-2-ol: Shares the hydroxymethyl and pyridinyl groups but lacks the thiophenyl and oxazolidinone components.
N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Contains the pyridinyl and thiophenyl groups but differs in the presence of a methylamine group instead of the oxazolidinone ring.
Uniqueness
5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
392252-96-9 |
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Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3-(5-pyridin-4-ylthiophen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H12N2O3S/c16-8-10-7-15(13(17)18-10)12-2-1-11(19-12)9-3-5-14-6-4-9/h1-6,10,16H,7-8H2 |
InChI Key |
OGLFXZHKMJBODP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(S2)C3=CC=NC=C3)CO |
Origin of Product |
United States |
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